2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene
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Overview
Description
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its methoxy and dimethyl substituents on the phenyl ring, as well as its dioctyl groups on the fluorene core, which contribute to its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler fluorene derivative.
Substitution: The dimethyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler fluorene derivatives.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes based on its fluorescence properties.
Biological Research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence emission. This property is exploited in various applications, such as OLEDs and chemical sensors. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-9,9-dioctyl-9H-fluorene: Similar structure but lacks the dimethyl substituents on the phenyl ring.
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-carbazole: Similar structure but with a carbazole core instead of a fluorene core.
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is unique due to the combination of its methoxy and dimethyl substituents on the phenyl ring, as well as its dioctyl groups on the fluorene core. These structural features contribute to its solubility, stability, and photophysical properties, making it distinct from other similar compounds.
Properties
CAS No. |
428517-51-5 |
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Molecular Formula |
C38H52O |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C38H52O/c1-6-8-10-12-14-18-24-38(25-19-15-13-11-9-7-2)35-21-17-16-20-32(35)33-23-22-31(28-36(33)38)34-26-30(4)37(39-5)27-29(34)3/h16-17,20-23,26-28H,6-15,18-19,24-25H2,1-5H3 |
InChI Key |
QLHWIXSWNUJPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=C(C(=C4)C)OC)C)CCCCCCCC |
Origin of Product |
United States |
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